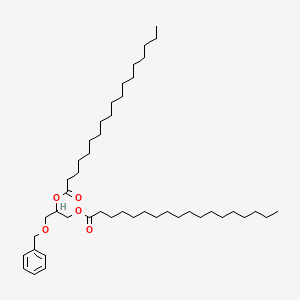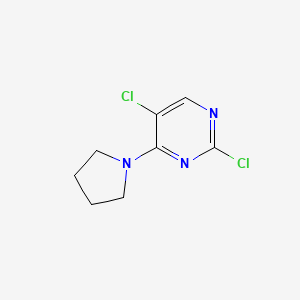
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is a heterocyclic organic compound with the molecular formula C8H9Cl2N3. It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, and a pyrrolidine ring at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine typically involves the reaction of 2,5-dichloropyrimidine with pyrrolidine under suitable conditions. One common method involves heating the reactants in a solvent such as ethanol or acetonitrile, often in the presence of a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to increase yield and reduce reaction times .
化学反応の分析
Types of Reactions
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolidine ring can be oxidized to form corresponding lactams or reduced to modify its electronic properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Lactams or other oxidized derivatives.
Reduction Products: Reduced forms of the pyrrolidine ring
科学的研究の応用
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Materials Science: It is utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism of action of 2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of target proteins and influence cellular pathways .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(pyrrolidin-1-yl)pyrimidine
- Pyrrolo[2,3-d]pyrimidine derivatives
- Diaminopyrimidines
Uniqueness
2,5-Dichloro-4-pyrrolidin-1-ylpyrimidine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and binding properties. This makes it a valuable scaffold for the development of compounds with enhanced biological activity and specificity .
特性
分子式 |
C8H9Cl2N3 |
|---|---|
分子量 |
218.08 g/mol |
IUPAC名 |
2,5-dichloro-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C8H9Cl2N3/c9-6-5-11-8(10)12-7(6)13-3-1-2-4-13/h5H,1-4H2 |
InChIキー |
BFYATRKQWPZPBE-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC(=NC=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



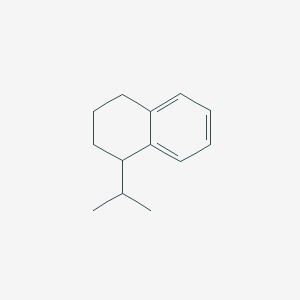
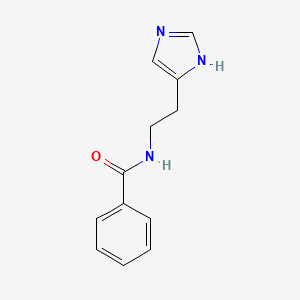
![Methanesulfonamide, N-[4-(aminomethyl)-2-methoxyphenyl]-](/img/structure/B13985970.png)
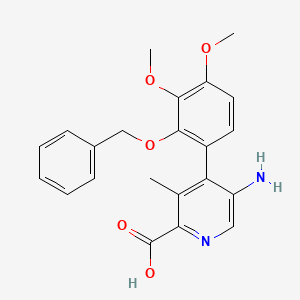

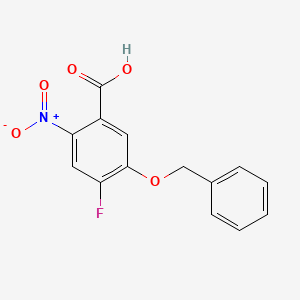
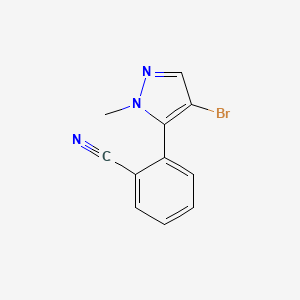
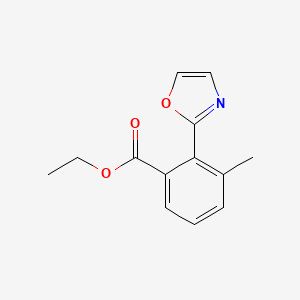
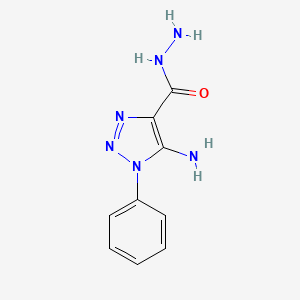

![6-acetyl-8-cyclopentyl-5-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13986010.png)

